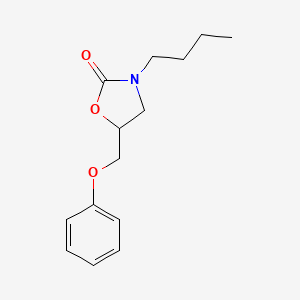

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

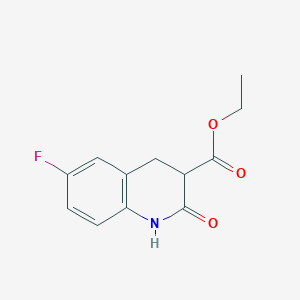

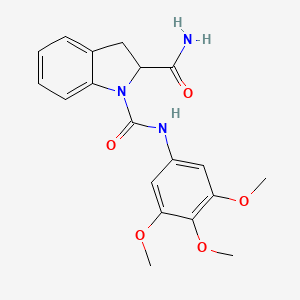

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one is a chemical compound with the formula C14H19NO3 . It is used in various applications, including as an impurity in bulk custom synthesis .

Molecular Structure Analysis

The molecular structure of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Scientific Research Applications

Synthetic Methodologies and Applications

Chiral Oxazolidin-2-ones Synthesis : Chiral oxazolidin-2-ones, including compounds similar to "3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one," have been recognized for their synthetic value as chiral auxiliaries and for their biological activities. A practical approach for their synthesis involves a one-pot procedure utilizing modified Sharpless asymmetric aminohydroxylation followed by base-mediated ring closure. This method offers a convenient route to chiral 4,5-disubstituted oxazolidin-2-ones with high enantioselectivities (Barta et al., 2000).

Cycloaddition Reactions : The compound and its derivatives are involved in Diels-Alder cycloaddition reactions, offering a pathway to cycloadducts with significant yields. Such processes have been utilized to generate a variety of complex molecules, showcasing the versatility of oxazolidin-2-ones in synthetic chemistry (Alves et al., 2006).

Homochiral Oxazolidinones Synthesis : Research has also explored the conversion of optically active butyrolactones to homochiral oxazolidinones, highlighting the potential of these compounds in drug synthesis, particularly in antibacterial and behavior disorder therapy areas (Wang & Hollingsworth, 2000).

Conjugate Addition Reactions : The utility of oxazolidin-2-ones as intermediates in conjugate addition reactions has been demonstrated, further underscoring their significance in the creation of enantiomerically pure diols, which are valuable in various chemical syntheses (Gaul & Seebach, 2002).

Chemical Properties and Reactivity

Phosphorylating Agents : N-Phosphoryl oxazolidinones, including structures akin to "3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one," have been identified as effective phosphorylating agents, demonstrating the chemical reactivity and utility of oxazolidin-2-ones in organic synthesis (Jones & Smanmoo, 2004).

Future Directions

The future directions for the study of 3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one could involve further exploration of its synthesis, chemical reactions, and potential applications. Given its structural complexity, it could serve as a valuable scaffold for the development of new pharmaceuticals or other bioactive compounds .

properties

IUPAC Name |

3-butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-3-9-15-10-13(18-14(15)16)11-17-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUAATUGSCNRFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(OC1=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-(phenoxymethyl)-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide](/img/structure/B2986398.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)